CID 45157500

Description

Properties

CAS No. |

6132-04-3 |

|---|---|

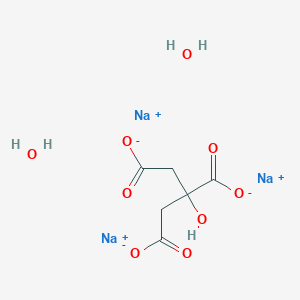

Molecular Formula |

C6H10NaO8 |

Molecular Weight |

233.13 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

Other CAS No. |

6132-04-3 |

physical_description |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

Related CAS |

6132-05-4 6858-44-2 |

solubility |

Solubility in water, g/100ml: 77 |

Synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Preparation Methods

Neutralization Reaction with Sodium Hydroxide

The most common industrial method for synthesizing trisodium citrate dihydrate involves the neutralization of citric acid (C₆H₈O₇) with sodium hydroxide (NaOH). This exothermic reaction follows the stoichiometric equation:

Key steps include:

(a) Solution Preparation

A 25–30% aqueous sodium hydroxide solution is prepared by dissolving NaOH pellets in deionized water. Optimized concentrations (e.g., 27%) ensure efficient reaction kinetics while minimizing excess water .

(b) Controlled Neutralization

Food-grade citric acid crystals are gradually added to the NaOH solution under continuous stirring. The addition rate is critical to maintaining a pH range of 7.6–9.0, with an optimal target of 8.3 . This prevents localized acidity, which could degrade citric acid into byproducts like aconitic acid.

(c) Concentration and Crystallization

The neutralization heat raises the solution temperature, enabling evaporation to a Beaumé density of 1.35–1.40 (specific gravity ~1.37). Upon cooling to 25°C, trisodium citrate crystallizes as fine hydrates. Centrifugation separates crystals from the mother liquor, which is recycled to improve yield .

(d) Drying and Dehydration

Crystals are dried in hot air circulators at 150–180°C for 2.5–3.5 hours to reduce moisture content below 1%. Higher temperatures (e.g., 176°C for 3 hours) yield white, free-flowing particles compliant with pharmacopeial standards .

Alternative Synthesis Using Sodium Carbonate

Some manufacturers substitute sodium carbonate (Na₂CO₃) for NaOH, though this method generates carbon dioxide as a byproduct:

While cost-effective, CO₂ emissions pose environmental concerns, making NaOH the preferred reagent in eco-conscious facilities .

Crystallization Optimization

Crystal quality depends on:

-

Beaumé Density : Solutions concentrated to 1.37°Bé yield uniform crystals with minimal impurities .

-

Cooling Rate : Slow cooling (0.5°C/min) promotes large, well-defined crystals, whereas rapid cooling forms fines requiring reprocessing .

-

Mother Liquor Recycling : Reusing residual liquid reduces raw material consumption by 15–20% .

Quality Control Parameters

Trisodium citrate dihydrate must meet stringent specifications outlined in Table 1:

Table 1: Technical Specifications for Trisodium Citrate Dihydrate

Comparative Analysis of Production Methods

Table 2: NaOH vs. Na₂CO₃ Neutralization

Scientific Research Applications

Food and Beverage Industry

Trisodium citrate dihydrate is commonly used as a food additive due to its buffering, sequestering, and emulsifying properties. It helps maintain pH levels and enhances flavor profiles in various products.

Case Study: Beverage Stabilization

A study demonstrated the effectiveness of trisodium citrate in stabilizing beverages by preventing the precipitation of calcium salts, which can affect taste and clarity (Jungbunzlauer, 2025) .

Pharmaceutical Applications

In pharmaceuticals, trisodium citrate dihydrate serves as an excipient in formulations, enhancing drug solubility and stability.

Case Study: Drug Formulation

Research has shown that trisodium citrate can improve the bioavailability of certain drugs by acting as a solubilizing agent. For instance, it was utilized in the formulation of oral solutions to enhance the absorption of active ingredients (Merck Millipore, 2024) .

Analytical Chemistry

Trisodium citrate dihydrate is employed in various analytical techniques, particularly in chromatography and mass spectrometry.

Data Table: Analytical Applications

Environmental Monitoring

The compound plays a significant role in environmental science, particularly for detecting heavy metals.

Case Study: Metal Ion Detection

Trisodium citrate dihydrate was used in the synthesis of nanoporous silica sensors for detecting hazardous metal ions like Fe(III) and Hg(II), showcasing its potential in environmental diagnostics (Mousavi et al., 2024) .

Nanotechnology

In nanotechnology, trisodium citrate dihydrate acts as a reducing agent and stabilizer in the synthesis of nanoparticles.

Data Table: Nanoparticle Synthesis Applications

Industrial Applications

Trisodium citrate dihydrate is also utilized in various industrial processes, including cleaning agents and surface treatments.

Case Study: Surface Chemistry

Research focused on the characterization of residues from trisodium citrate on surfaces indicated its efficacy as a cleaning agent in industrial applications (Gurses MS et al., 2018) .

Mechanism of Action

Sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, raising the pH. It chelates free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa, thus inhibiting the activation of coagulation factor X and the extrinsic initiation of the coagulation cascade . This mechanism makes it effective as an anticoagulant and alkalinizing agent.

Comparison with Similar Compounds

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

Q & A

Q. How is trisodium citrate dihydrate buffer prepared for antigen retrieval in immunohistochemistry?

- Methodological Answer : Trisodium citrate dihydrate is dissolved in deionized water (typically 10 mM concentration) and adjusted to pH 6.0 using citric acid or NaOH. The solution is heated to 95–100°C for 20–30 minutes to break protein cross-links in formalin-fixed tissues. Post-heating, samples are cooled gradually to room temperature to preserve epitope integrity .

Q. What analytical methods are used to characterize the purity and hydration state of trisodium citrate dihydrate?

- Methodological Answer :

- Loss on Drying (LoD) : Measures water content (11.0–13.0% for dihydrate form) by heating at 150°C until constant weight .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks (e.g., hydroxyl and carboxylate groups). X-ray diffraction (XRD) confirms crystalline structure .

- Titration : Acid-base titration quantifies citrate content (assay range: 99.0–100.5%) .

Q. How does trisodium citrate dihydrate function as a buffering agent in enzyme activity assays?

- Methodological Answer : At 10–90 mM concentrations, it maintains pH stability (typically pH 4.8–7.4) by resisting changes via its conjugate acid-base pair. For example, in aconitase assays, 25 mM trisodium citrate buffer at pH 7.0–9.0 ensures optimal enzyme activity .

Advanced Research Questions

Q. How can spectral overlaps in EPR studies of VO²⁺-doped trisodium citrate dihydrate crystals be resolved?

- Methodological Answer : Complex spectra with multiple lines are analyzed using numerical techniques (e.g., simulation software) to deconvolute overlapping signals. Parameters like hyperfine coupling constants (A‖ ≈ 160–180 G, A⊥ ≈ 60–70 G) and g-values (g‖ ≈ 1.94, g⊥ ≈ 1.98) are calculated to identify VO²⁺ site symmetry .

Q. What experimental strategies mitigate interference from residual trisodium citrate dihydrate in gold nanoparticle (GNP) synthesis?

- Methodological Answer :

- Filtration : Remove unreacted citrate using 0.22 µm filters post-synthesis .

- Spectrophotometric Calibration : Apply Beer-Lambert law with dynamic light scattering (DLS)-validated size distributions to calculate extinction coefficients (e.g., ε₅₂₀ ≈ 3.7 × 10⁸ M⁻¹cm⁻¹ for 20 nm GNPs) .

- Optimized Stoichiometry : Use a citrate-to-gold molar ratio of 3:1 to ensure complete reduction of HAuCl₄ .

Q. How is trisodium citrate dihydrate optimized for ammonium removal in bioremediation studies?

- Methodological Answer : In batch reactors, citrate acts as a carbon source for microbial consortia. A C/N ratio of ≥10 (e.g., 10 g citrate per 0.3 g NH₄⁺-N in 300 mL) ensures complete ammonium oxidation. Kinetic assays monitor citrate consumption rates (e.g., 2.5 g-C/L per hour) .

Q. What parameters maximize radiochemical purity (RCP) in ⁹⁹ᵐTc-labeled radiopharmaceuticals using trisodium citrate dihydrate?

- Methodological Answer :

- Citrate Concentration : 0.13 mg citrate per 15 µg SnCl₂ yields RCP >93%. Excess citrate (>0.2 mg) reduces RCP due to competing ligand binding .

- Reaction Time/Temperature : 30-minute incubation at 25°C ensures stable chelation without isotope dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.